molecular formula C9H6N4O B14083950 Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- CAS No. 55966-85-3

Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-

Cat. No.: B14083950
CAS No.: 55966-85-3
M. Wt: 186.17 g/mol
InChI Key: XTCRJLBGLWCFIH-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- is an organic compound with the molecular formula C9H6N4O It is a derivative of propanedinitrile, where a hydrazono group is attached to a 4-hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [(4-hydroxyphenyl)hydrazono]- typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for propanedinitrile, [(4-hydroxyphenyl)hydrazono]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, [(4-hydroxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile, [(4-methoxyphenyl)hydrazono]-
  • Propanedinitrile, [(4-cyanophenyl)hydrazono]-
  • Propanedinitrile, [(4-phenylazo)phenyl]hydrazono]-

Uniqueness

Propanedinitrile, [(4-hydroxyphenyl)hydrazono]- is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions compared to its analogs

Properties

CAS No.

55966-85-3

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H6N4O/c10-5-8(6-11)13-12-7-1-3-9(14)4-2-7/h1-4,12,14H

InChI Key

XTCRJLBGLWCFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)O

Origin of Product

United States

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